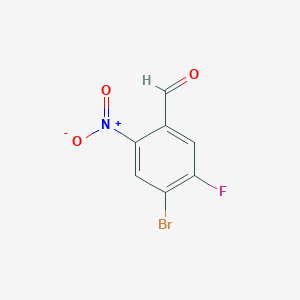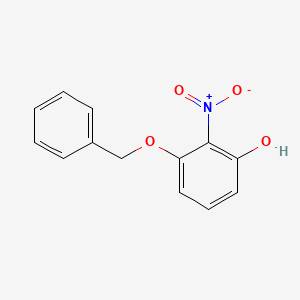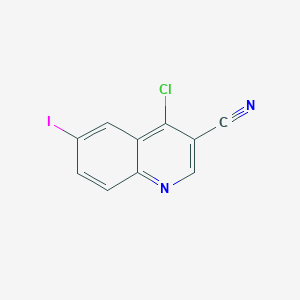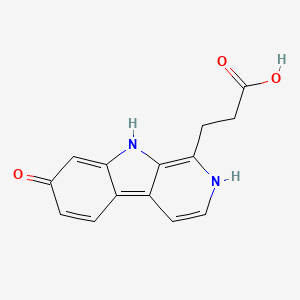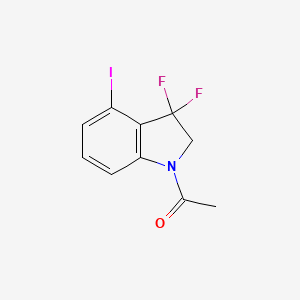![molecular formula C29H38N2O6 B3034805 (1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone CAS No. 227596-81-8](/img/structure/B3034805.png)
(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone
説明
CID 54706489 is a natural product found in Pseudomonadaceae with data available.
科学的研究の応用
Antifungal Activity
Xanthobaccin A, along with its counterparts Xanthobaccins B and C, was isolated from the culture fluid of Stenotrophomonas sp. strain SB-K88. This rhizobacterium is known to suppress damping-off disease in sugar beet plants . Notably, direct application of purified xanthobaccin A to seeds effectively suppressed damping-off disease caused by Pythium species in naturally infested soil. This antifungal activity suggests that xanthobaccin A plays a crucial role in protecting sugar beet crops from fungal pathogens.
Structural Elucidation
The chemical structure of xanthobaccin A has been elucidated, revealing its unique pentacyclic framework. This information aids in understanding its biological activities and potential applications . The intricate arrangement of atoms contributes to its specific properties.
Antibiotic Properties
Xanthobaccin A exhibits antibiotic properties, which could be explored further for therapeutic purposes. Investigating its mechanism of action and potential targets may lead to novel antimicrobial agents .
Plant-Microbe Interactions
The production of xanthobaccin A by Stenotrophomonas sp. strain SB-K88 underscores the intricate interactions between plants and beneficial rhizobacteria. Understanding how xanthobaccin A influences plant health and disease resistance can inform strategies for sustainable crop management .
Biological Control of Soil-Borne Pathogens
Xanthobaccin A’s ability to suppress damping-off disease caused by Pythium spp. highlights its potential as a natural alternative to chemical fungicides. Researchers continue to explore its efficacy and safety in various agricultural contexts .
作用機序
Target of Action
Xanthobaccin A, a potent antifungal compound, is primarily targeted towards soilborne plant pathogens, including Rhizoctonia solani , Pythium ultimum , and Aphanomyces cochlioides . These pathogens are known to cause damping-off disease in sugar beet seedlings . The compound’s primary role is to suppress this disease, thereby promoting the health and growth of the plants .
Mode of Action
The mode of action of Xanthobaccin A is quite unique. It has been identified as a metallophore , a compound that can bind and transport metal ions . Xanthobaccin A, along with other tetramates, has been found to reduce ferric (Fe III) into ferrous (Fe II) iron . This reduction triggers the Fenton chemistry reaction , a process that can produce hydroxyl radicals . These radicals are highly reactive and can cause damage to various cellular components, thereby exhibiting antibacterial activity .
Biochemical Pathways
It is known that the compound is produced by the bacteriumStenotrophomonas sp. strain SB-K88 . This bacterium is a rhizobacterium of sugar beet and is known to suppress damping-off disease . The production of Xanthobaccin A in culture media has been linked to the disease suppression activities of the strain .
Pharmacokinetics
It has been observed that the compound can be produced in the rhizosphere of seedlings when the strain sb-k88 is applied to sugar beet seeds . This suggests that the compound may have good bioavailability in the plant’s immediate environment.
Result of Action
The primary result of Xanthobaccin A’s action is the suppression of damping-off disease in sugar beet seedlings . By reducing the activity of soilborne plant pathogens, the compound promotes the health and growth of the plants . Additionally, the compound’s ability to trigger Fenton chemistry and produce hydroxyl radicals suggests that it may have broad antimicrobial activity .
Action Environment
The action of Xanthobaccin A is influenced by the environmental conditions in the rhizosphere of the plants. The compound is produced by the bacterium Stenotrophomonas sp. strain SB-K88, which thrives in this environment . The production of Xanthobaccin A and its subsequent effects on plant pathogens are likely to be influenced by factors such as soil composition, moisture levels, and the presence of other microorganisms.
特性
IUPAC Name |
(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-3-15-11-17-12-19-18-5-4-6-23(35)30-10-9-21(33)27-28(36)26(29(37)31-27)20(32)8-7-16(18)13-22(34)25(19)24(17)14(15)2/h4,6-8,14-19,21,24-25,27,32-33H,3,5,9-13H2,1-2H3,(H,30,35)(H,31,37)/b6-4-,8-7+,26-20+/t14-,15-,16-,17+,18+,19+,21?,24+,25+,27?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFBXYRIFPTSTH-IELMVSCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3C4CC=CC(=O)NCCC(C5C(=O)C(=C(C=CC4CC(=O)C3C2C1C)O)C(=O)N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@H]3[C@@H]4C/C=C\C(=O)NCCC(C5C(=O)/C(=C(/C=C/[C@H]4CC(=O)[C@@H]3[C@@H]2[C@H]1C)\O)/C(=O)N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



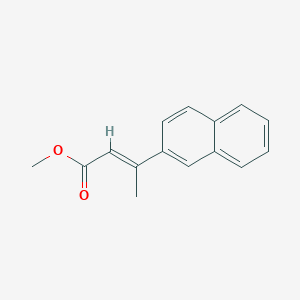
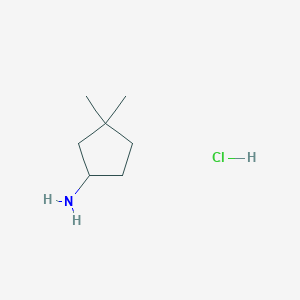
![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)
![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)


